molecular formula C12H22N2O3 B1478024 3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one CAS No. 2097947-80-1

3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one

カタログ番号: B1478024
CAS番号: 2097947-80-1
分子量: 242.31 g/mol
InChIキー: ZILVTPXMEMCDRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is a spirocyclic compound characterized by a 1-oxa-8-azaspiro[5.5]undecane core, featuring a hydroxyl group at the 4-position and a 3-aminopropan-1-one side chain. The spirocyclic framework confers conformational rigidity, which is advantageous for targeting enzymes or receptors with well-defined binding pockets.

特性

IUPAC Name

3-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c13-5-2-11(16)14-6-1-4-12(9-14)8-10(15)3-7-17-12/h10,15H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILVTPXMEMCDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CCO2)O)CN(C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one, a compound with potential therapeutic applications, has garnered attention in recent years due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C12H22N2O3
Molecular Weight : 242.31 g/mol
IUPAC Name : this compound
CAS Number : 2097943-74-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of spirocyclic structures through cyclization reactions. The key steps often include the use of amine and hydroxyl precursors, followed by cyclization and functional group modifications to achieve the final compound.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, a series of related spirocyclic compounds were evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. Notably, compounds with spirocyclic structures showed IC50 values in the low micromolar range, indicating potent activity against these cell lines .

CompoundCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11hMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa0.15
12cHeLa0.14

The proposed mechanism of action for this class of compounds includes the induction of apoptosis in cancer cells through the activation of specific signaling pathways. It is hypothesized that these compounds may inhibit key enzymes involved in cell proliferation or induce DNA damage leading to cell cycle arrest.

Case Studies

In a study focusing on similar spirocyclic compounds, it was observed that derivatives containing the oxo group exhibited enhanced cytotoxicity compared to their non-functionalized counterparts . The structure–activity relationship (SAR) studies indicated that modifications at various positions on the spirocycle could significantly alter biological activity.

Example Case Study

A notable case study involved the evaluation of a series of synthesized spirocyclic compounds against human cancer cell lines. The most active compound demonstrated an IC50 value below 0.20 µM against multiple cancer types, suggesting a promising profile for further development .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs are compared in Table 1:

Compound Name Spiro System Substituents/Functional Groups Pharmacological Relevance References
Target Compound 1-oxa-8-azaspiro[5.5]undecane 4-hydroxy, 3-aminopropan-1-one Not explicitly stated
Compound 13 (Pharmacological Reports, 2021) 1,3-diazaspiro[4.5]decane 8-phenyl, 3-propylpiperazine Neuropharmacology
BACE1 Inhibitor () 5-hydroxy-2-oxa-8-azaspiro[5.5]undecane Quinolinyl, tert-butylamino BACE1 inhibition (β-secretase)
AS99137 (Commercial Product) 8-azaspiro[4.5]decane 1,1-difluoro Research reagent

Key Observations:

  • Hydroxyl Position: The 4-hydroxy group in the target compound contrasts with the 5-hydroxy group in BACE1 inhibitors (), which may alter hydrogen-bonding interactions and potency .
  • Amino vs. Heteroaromatic Substituents: The 3-aminopropan-1-one side chain in the target compound may improve solubility compared to bulkier quinolinyl groups in BACE1 inhibitors, though at the cost of reduced π-π stacking interactions .

Pharmacological Activity

  • BACE1 Inhibitors (–4): Compounds with similar spiro scaffolds (e.g., 3-(2-aminoquinolin-3-yl)-1-[(5R,6R)-5-hydroxy-2-oxa-8-azaspiro[5.5]undecan-8-yl]propan-1-one) demonstrate nanomolar inhibition of β-secretase, critical for Alzheimer’s disease therapy. The target compound’s amino group may mimic the quinolinyl moiety’s role in active-site binding .
  • Neuropharmacological Agents (): Diazaspiro[4.5]decane derivatives (e.g., compound 13) exhibit activity in receptor-binding assays, suggesting that nitrogen placement in the spiro system influences selectivity for GPCRs or ion channels .

Commercial and Research Relevance

  • lists spiro compounds (e.g., AS99137) at $612/100 mg, highlighting the premium pricing of such building blocks. The absence of the target compound in catalogs suggests it remains a research-stage molecule .

準備方法

Formation of the Oxaspiro Core and Hydroxy Functionalization

  • Starting from tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, the oxaspiro core is assembled following literature protocols involving cyclization and selective functional group manipulations.
  • The hydroxy group at the 4-position is introduced or retained during this stage, allowing further derivatization.

Functional Group Transformations

  • Oxidation of the hydroxy group to a ketone is achieved using pyridinium dichromate (PDC) in dichloromethane at room temperature over 16 hours, yielding tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate with 66% yield.
  • Reductive amination with 2-aminopyridine or related amines in the presence of titanium isopropoxide and sodium borohydride furnishes amino-substituted intermediates.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents and Conditions Product Description Yield (%)
1 Oxidation PDC, DCM, 25 °C, 16 h tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate 66
2 Reductive amination 2-Aminopyridine, Ti(OiPr)4, THF, 60 °C, 12 h; NaBH4, MeOH, 0 °C to rt, 6 h Amino-substituted oxaspiro intermediate 60
3 Amide coupling 1-Phenyl-1-cyclopentanecarboxylic acid, HATU, DIPEA, DMF Coupled amino-propanone derivative Variable
4 Nucleophilic substitution KOtBu, aryl halide, DMF, 50–85 °C, inert atmosphere O-alkylated spirocyclic intermediates 40–70

Note: Yields vary depending on substrate and precise conditions.

Key Experimental Notes

  • All reactions are typically performed under nitrogen or argon to maintain anhydrous and inert conditions, crucial for sensitive intermediates.
  • Purification is commonly conducted via flash chromatography or preparative HPLC to isolate pure compounds.
  • Monitoring of reaction progress is done using thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).
  • Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are frequently used as strong bases for deprotonation steps facilitating nucleophilic substitutions.

Summary Table of Synthetic Intermediates and Characterization Data

Intermediate Description Key Characterization Data (MS, NMR) Reference
I tert-Butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate MS (ESI) m/z 270.2 [M+H]+; 1H NMR consistent with spirocyclic structure
IIa O-Alkylated derivative with 4-methylpyridin-2-yl group MS (ESI) m/z 363.2 [M+H]+; 1H NMR shows aromatic and spiro signals
III Oxidized ketone intermediate MS (ESI) m/z 270.2 [M+H]+; white solid
IV Amino-substituted intermediate after reductive amination MS (ESI) m/z 362.2 [M+H]+; colorless oil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。